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Cat. No.: B608213

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of
the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell
proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the
progression and metastasis of various cancers.[2] Consequently, inhibiting c-Met with agents
like JNJ-38877618 presents a promising therapeutic strategy to impede cancer cell migration
and invasion. These application notes provide detailed protocols for assessing the efficacy of
JNJ-38877618 in two standard in vitro assays: the wound healing (scratch) assay and the
transwell migration and invasion assay.

Mechanism of Action: c-Met Signaling in Migration
and Invasion

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and
autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation triggers a
cascade of downstream signaling pathways integral to cell motility and invasion, including the
RAS/MAPK, PI3K/Akt, and FAK pathways. JNJ-38877618 acts as an ATP-competitive inhibitor,
binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the
initiation of these downstream signals.
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.

Data Presentation

While INJ-38877618 has been evaluated in motility assays for various cancer cell lines,
including gastric cancer and glioblastoma, specific quantitative data from these studies are not
readily available in the public domain.[1] The following tables are provided as templates for
researchers to structure their data upon completion of the described protocols.

Table 1: Effect of INJ-38877618 on Cell Migration (Wound Healing Assay)
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Concentration of Wound Closure (%) Inhibition of
JNJ-38877618 (nM)  at 24h Migration (%)

Cell Line

Example: Gastric )
Vehicle Control

Cancer (e.g., MKN- 95+5 0
(DMSO)

45)

1

10

100

1000

Example: )
] Vehicle Control
Glioblastoma (e.g., 887 0

(DMSO)
U87-MG)

1

10

100

1000

Table 2: Effect of INJ-38877618 on Cell Migration and Invasion (Transwell Assay)
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Concentrati .
Migrated/in L
. on of JNJ- Inhibition
Cell Line Assay Type vaded Cells IC50 (nM)
38877618 . (%)
(per field)
(nM)
Example: Vehicle
NSCLC (e.g.,  Migration Control 250 £ 20 0
H1993) (DMSO)
1
10
100
1000
Vehicle
Invasion Control 180 + 15 0
(DMSO)
1
10
100
1000

Experimental Protocols
Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Workflow:
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1. Seed cells to form a confluent monolayer

:

2. Create a 'scratch’ with a sterile pipette tip

:

3. Wash to remove debris and add media with INJ-38877618

:

4. Image the scratch at Oh

:

5. Incubate and acquire images at defined time points (e.g., 6, 12, 24h)

:

6. Analyze images to quantify wound closure

Click to download full resolution via product page

Caption: Workflow for the wound healing (scratch) assay.

Materials:

Cancer cell line of interest (e.g., with known c-Met expression)

Complete cell culture medium

Serum-free cell culture medium

JNJ-38877618 stock solution (in DMSO)

Vehicle control (DMSO)
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6-well or 12-well tissue culture plates

Sterile 200 pL pipette tips

Phosphate-buffered saline (PBS)

Microscope with a camera

Protocol:

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent
monolayer within 24-48 hours.

Starvation (Optional): Once confluent, replace the complete medium with serum-free
medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that
wound closure is primarily due to migration.

Creating the Wound: Use a sterile 200 pL pipette tip to create a straight "scratch” across the
center of the cell monolayer.

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

Treatment: Add fresh serum-free or low-serum medium containing the desired
concentrations of JINJ-38877618 or vehicle control (DMSO) to the respective wells.

Imaging: Immediately capture images of the scratch in each well using a microscope at 4x or
10x magnification. This is the 0-hour time point.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6,
12, and 24 hours) until the wound in the control wells is nearly closed.

Data Analysis: Measure the area of the scratch at each time point using image analysis
software (e.g., ImageJ). Calculate the percentage of wound closure relative to the O-hour
time point.

Transwell Migration and Invasion Assay
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This assay assesses the chemotactic ability of cells to migrate through a porous membrane
(migration) or a membrane coated with an extracellular matrix (invasion).

Workflow:
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Preparation

1. Coat transwell inserts with Matrigel (for invasion assay)

y

2. Rehydrate inserts

Assay

3. Add chemoattractant to the lower chamber

:

4. Seed cells with INJ-38877618 in the upper chamber

:

5. Incubate for 12-48 hours

Analysis

6. Remove non-migrated/invaded cells

'

7. Fix and stain migrated/invaded cells

'

8. Image and count cells

Click to download full resolution via product page

Caption: Workflow for the transwell migration and invasion assay.
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Materials:

Transwell inserts (e.g., 8 um pore size) for 24-well plates
e Cancer cell line of interest

o Serum-free medium

o Complete medium (as a chemoattractant)

o Matrigel (for invasion assay)

o JNJ-38877618 stock solution (in DMSO)

e Vehicle control (DMSO)

» Cotton swabs

» Methanol or 4% paraformaldehyde for fixation
e Crystal violet stain (0.1%)

e Microscope

Protocol:

e Coating (for Invasion Assay only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free
medium and coat the top of the transwell membrane. Incubate at 37°C for at least 1 hour to
allow for gelation.

e Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in
serum-free medium at a concentration of 1 x 10"5 to 5 x 10"5 cells/mL.

» Treatment Preparation: Prepare cell suspensions containing the desired concentrations of
JNJ-38877618 or vehicle control.

e Assay Setup:
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o Add 600 pL of complete medium (containing a chemoattractant like 10% FBS) to the lower
chamber of the 24-well plate.

o Place the transwell inserts (coated for invasion, uncoated for migration) into the wells.

o Add 200 pL of the cell suspension with the respective treatments to the upper chamber of
the inserts.

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the
cell type's migratory/invasive capacity (typically 12-48 hours).

o Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the upper
chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that
have not migrated or invaded.

e Fixation and Staining:

o Fix the cells that have migrated to the underside of the membrane by immersing the insert
in methanol or 4% paraformaldehyde for 15-20 minutes.

o Stain the fixed cells by immersing the insert in 0.1% crystal violet solution for 20-30
minutes.

o Gently wash the inserts with water to remove excess stain.
e Imaging and Quantification:
o Allow the inserts to air dry.

o Using a microscope, count the number of stained cells on the underside of the membrane
in several random fields of view (e.g., 5 fields at 20x magnification).

o Calculate the average number of migrated/invaded cells per field for each condition.

By following these detailed protocols, researchers can effectively evaluate the inhibitory effects
of JINJ-38877618 on cancer cell migration and invasion, contributing to a better understanding
of its therapeutic potential in c-Met driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: JNJ-38877618 in Cell
Migration and Invasion Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b608213#)nj-38877618-migration-and-invasion-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b608213?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/jnj-38877618.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668566/
https://www.benchchem.com/product/b608213#jnj-38877618-migration-and-invasion-assays
https://www.benchchem.com/product/b608213#jnj-38877618-migration-and-invasion-assays
https://www.benchchem.com/product/b608213#jnj-38877618-migration-and-invasion-assays
https://www.benchchem.com/product/b608213#jnj-38877618-migration-and-invasion-assays
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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